Retention of Potency Against the D835Y Resistance Mutation vs. Quizartinib
BPR1J-097 Hydrochloride demonstrates robust inhibition of the FLT3-D835Y mutant, a common secondary mutation that confers clinical resistance to many FLT3 inhibitors, particularly quizartinib [1]. In direct biochemical assays, BPR1J-097 inhibits FLT3-D835Y with an IC50 of 3 nM, representing a 3.7-fold enhancement in potency compared to its inhibition of wild-type FLT3 (IC50 = 11 nM) [2]. In stark contrast, quizartinib shows a profound loss of activity against the D835Y mutant, with reported IC50 values of 93.1 nM and >2000 nM in different cellular contexts, reflecting a >55-fold increase in IC50 relative to FLT3-ITD [3][4].
| Evidence Dimension | Biochemical potency against FLT3-D835Y mutant |
|---|---|
| Target Compound Data | IC50 = 3 nM |
| Comparator Or Baseline | Quizartinib IC50 = 93.1 nM to >2000 nM |
| Quantified Difference | BPR1J-097 is >31-fold to >667-fold more potent against FLT3-D835Y |
| Conditions | Biochemical kinase assay (Kinase-Glo) for BPR1J-097; Ba/F3 cell-based assay for quizartinib |
Why This Matters
This quantitative advantage is critical for AML models with D835Y mutations, where quizartinib is ineffective; selecting BPR1J-097 Hydrochloride ensures experimental validity and prevents false-negative results due to pre-existing resistance.
- [1] Smith, C. C., et al. (2012). Nature, 485(7397), 260-263. View Source
- [2] British Journal of Cancer. (2011). Table 2: Specificity of kinase inhibition of BPR1J-097. View Source
- [3] PMC Table 1. (n.d.). IC50 values for Crenolanib and Quizartinib in Ba/F3 cell lines. View Source
- [4] PMC Table 2. (2023). IC50 in Transfected Ba/F3 Cells for FLT3 inhibitors. View Source
